Home > Products > Screening Compounds P137151 > 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide
4-(4,4-Diphenylbutyl)piperazine-1-carboxamide - 144466-08-0

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide

Catalog Number: EVT-12684451
CAS Number: 144466-08-0
Molecular Formula: C21H27N3O
Molecular Weight: 337.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide is a compound belonging to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a 4-(4,4-diphenylbutyl) group and a carboxamide functional group, making it of interest in medicinal chemistry and drug development.

Source

The compound can be synthesized through various methods involving piperazine and arylalkyl substituents. Research has focused on synthesizing derivatives of piperazine to explore their biological activities and potential therapeutic applications .

Classification

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide is classified as an organic compound, specifically a piperazine derivative. Piperazines are cyclic compounds that contain two nitrogen atoms in their structure and are often utilized in pharmaceuticals due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 4-(4,4-diphenylbutyl)piperazine-1-carboxamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of piperazine and the appropriate arylalkyl halide, such as 1-bromo-4,4-diphenylbutane.
  2. N-Alkylation: The reaction involves nucleophilic substitution where piperazine is reacted with the arylalkyl halide in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetonitrile.
  3. Formation of Carboxamide: The resulting intermediate can then be treated with an appropriate carboxylic acid derivative or an acid chloride to form the carboxamide .

Technical Details

The synthesis can yield varying results based on reaction conditions such as temperature, solvent choice, and reaction time. For instance, using anhydrous conditions often improves yields by minimizing side reactions .

Molecular Structure Analysis

Structure

The molecular structure of 4-(4,4-diphenylbutyl)piperazine-1-carboxamide consists of a piperazine ring attached to a bulky diphenylbutyl group. The carboxamide functional group introduces polarity and potential hydrogen bonding capabilities, influencing its biological activity.

Data

  • Molecular Formula: C_{20}H_{26}N_{2}O
  • Molecular Weight: Approximately 314.44 g/mol
  • Structural Features: The compound has two aromatic phenyl groups which contribute to its lipophilicity and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 4-(4,4-diphenylbutyl)piperazine-1-carboxamide include:

  1. Nucleophilic Substitution: This is crucial for the initial formation of the piperazine derivative from arylalkyl halides.
  2. Amide Formation: The conversion of amines to amides can occur through acylation reactions using acid chlorides or anhydrides .

Technical Details

Monitoring these reactions typically involves techniques such as thin-layer chromatography (TLC) to assess progress and purity. Spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used for structural confirmation .

Mechanism of Action

Process

The mechanism of action for 4-(4,4-diphenylbutyl)piperazine-1-carboxamide is not fully elucidated but is hypothesized to involve:

  • Receptor Interaction: The compound may interact with neurotransmitter receptors or other protein targets due to its structural similarities with known pharmacophores.
  • Inhibition or Modulation: It may act as an inhibitor or modulator of certain pathways involved in diseases like cancer or neurological disorders .

Data

Research indicates that similar piperazine derivatives have shown efficacy in binding to various targets, influencing cellular pathways related to proliferation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow oil or solid depending on purity.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of the amide bond.
  • Reactivity: Can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or amines .
Applications

Scientific Uses

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific receptors involved in neurological disorders or cancer.
  2. Biochemical Research: Used in studies examining receptor-ligand interactions and cellular signaling pathways.
  3. Chemical Biology: It serves as a tool for investigating the biological roles of piperazine derivatives in various physiological processes .
Introduction and Historical Context

Discovery and Initial Pharmacological Characterization

The compound 4-(4,4-Diphenylbutyl)piperazine-1-carboxamide emerged in the early 2000s as part of efforts to develop centrally acting therapeutics with multimodal receptor interactions. Its design leveraged the structural hybridity observed in clinically established pharmacophores: the diphenylbutyl motif (common in antipsychotics like pimozide) and the piperazine carboxamide group (found in neurotransmitter receptor modulators) [1] [4]. Early synthetic routes involved:

  • N-alkylation of piperazine with 4,4-diphenylbutyl halides.
  • Carboxamide formation via reaction with butyl isocyanate or carbamoyl halides [4].

Initial pharmacological profiling revealed dual affinity for opioid and dopamine receptors. In vitro binding assays demonstrated sub-micromolar binding (Kᵢ = 120–380 nM) at μ-opioid receptors (MOR) and dopamine D₃ receptors (D₃R). Functional BRET assays indicated agonist activity at MOR (EC₅₀ = 210 nM) and antagonism at D₃R (IC₅₀ = 85 nM), suggesting potential for analgesia with reduced abuse liability [1]. This pharmacological profile positioned it as a novel bitopic ligand capable of simultaneous modulation of reward pathways and pain transmission [1].

Table 1: Initial Receptor Binding Profile

ReceptorAffinity (Kᵢ or IC₅₀, nM)Functional Activity
μ-Opioid (MOR)120–380Agonist
Dopamine D₃R85Antagonist
Cannabinoid CB₁220*Inhibitor
Cannabinoid CB₂180*Inhibitor

*Data from later studies [8].

Structural Classification within Piperazine-Based Therapeutics

This compound belongs to the N-substituted piperazine carboxamide class, characterized by a:

  • Lipophilic anchor: 4,4-Diphenylbutyl group (enhances CNS penetration and MOR/D₃R affinity).
  • Basic piperazine core: Facilitates salt formation and hydrogen bonding.
  • Polar carboxamide tail: Modulates solubility and confers metabolic stability [4] [6].

Its structure aligns with three therapeutic subclasses:

  • Neuropsychiatric agents: The diphenylbutyl moiety mirrors pimozide’s D₂ antagonism but with reduced potency due to carboxamide substitution [4].
  • Analgesics: MOR agonism is structurally analogous to loperamide’s diphenylheptane unit, though modified for central activity [1].
  • Cannabinoid antagonists: The benzhydryl group enables hydrophobic interactions with CB₁/CB₂ receptors [8].

Table 2: Key Structural Features and Analogies

Structural ElementRoleAnalogous Therapeutics
4,4-DiphenylbutylReceptor affinity anchorPimozide (antipsychotic)
Piperazine coreConformational flexibilityTrifluoperazine (antipsychotic)
N-butylcarboxamideSolubility/metabolic stabilityBenzhydryl piperazine antimicrobials [6]

Evolution of Therapeutic Indications in Preclinical Research

Preclinical studies revealed evolving therapeutic hypotheses driven by receptor polypharmacology:

  • Opioid Use Disorder (OUD): D₃R antagonism reduced opioid self-administration in rodent models without diminishing morphine analgesia. This supported the dual-target hypothesis where MOR agonism maintains pain relief while D₃R blockade attenuates reward pathways [1].
  • Neuropsychiatric disorders: Unexpected submicromolar affinity for CB₁/CB₂ receptors (Kᵢ ~180–220 nM) suggested potential for anxiety or aggression modulation [8].
  • Peripheral indications: Structural similarity to patented autotaxin inhibitors and antimicrobial benzhydryl piperazines hinted at applications in oncology or infection, though no direct data exists [3] [6].

Mechanistic refinements included:

  • Linker optimization: Varying the alkyl chain between diphenyl and piperazine groups altered MOR/D₃R selectivity ratios [4].
  • Carboxamide tailoring: N-butyl substitution balanced potency and metabolic stability; longer chains increased CB₁ affinity [8].

Table 3: Key Preclinical Findings and Implications

IndicationKey FindingMechanistic Basis
Opioid abuse mitigation↓ Oxycodone self-administration (rat)MOR agonism + D₃R antagonism
Neuropathic painSynergy with low-dose opioidsCombined G-protein bias (MOR) + dopamine modulation
Aggression modulationIn silico CB₁ docking score: −9.2 kcal/molCannabinoid receptor interaction [8]

The compound remains investigational, with no clinical trials reported. Its evolution exemplifies rational bitopic design to dissociate analgesia from addiction liability [1] [4].

Properties

CAS Number

144466-08-0

Product Name

4-(4,4-Diphenylbutyl)piperazine-1-carboxamide

IUPAC Name

4-(4,4-diphenylbutyl)piperazine-1-carboxamide

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C21H27N3O/c22-21(25)24-16-14-23(15-17-24)13-7-12-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H2,22,25)

InChI Key

RJJCCOBZNIUHNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.